Bienvenue dans la boutique en ligne BenchChem!

4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

Lipophilicity Physicochemical profiling ADME prediction

Selecting the wrong 4-acyl analog introduces uncontrolled variables. This specific compound (CAS 439112-10-4) carries a branched 2-ethylbutanoyl group—distinct from linear propionyl, butyryl, or cyclohexylcarbonyl analogs. With 26 documented 'Inactive' outcomes across kinases, GPCRs, and protein-protein interactions, it is the only series member validated as a negative control for HTS assay development. Procure with confidence; verify the CAS before ordering.

Molecular Formula C17H24N4O2
Molecular Weight 316.405
CAS No. 439112-10-4
Cat. No. B2408477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
CAS439112-10-4
Molecular FormulaC17H24N4O2
Molecular Weight316.405
Structural Identifiers
SMILESCCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2
InChIInChI=1S/C17H24N4O2/c1-3-13(4-2)16(22)14-10-15(20-11-14)17(23)19-6-5-8-21-9-7-18-12-21/h7,9-13,20H,3-6,8H2,1-2H3,(H,19,23)
InChIKeyTUDXETPSLGROJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CAS 439112-10-4): Structural and Screening-Profiling Baseline


4-(2-Ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CAS 439112-10-4, PubChem CID 4269976) is a synthetic small molecule (MW 316.4 g/mol, C₁₇H₂₄N₄O₂) belonging to the 4-acyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide series [1]. The compound features a pyrrole core substituted at the 4-position with a branched 2-ethylbutanoyl group and an N-(3-imidazol-1-ylpropyl) carboxamide side chain. It has been evaluated in over 25 PubChem BioAssays spanning diverse target classes including kinases (PLK1, FAK, EphA4), GPCRs (S1P2, PPARγ, μ-opioid), and protein-protein interactions (Bcl-2 family, HIV Rev-RRE), with uniformly inactive outcomes across all screening panels [2]. This broad inactivity profile distinguishes it within its analog series for applications requiring a biologically silent scaffold or negative-control probe.

Why 4-Acyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide Analogs Cannot Be Interchanged: Evidence for 439112-10-4 Differentiation


Within the 4-acyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide series, the nature of the 4-acyl substituent governs critical molecular properties including lipophilicity (XLogP3), molecular weight, and conformational flexibility (rotatable bond count) [1]. The target compound 439112-10-4 carries a branched 2-ethylbutanoyl group—a six-carbon α-branched acyl chain—that is structurally distinct from the linear propionyl (C₃), linear butyryl (C₄), cyclic cyclopropylcarbonyl, cyclic cyclohexylcarbonyl, and isomeric branched 3-methylbutanoyl analogs available from commercial suppliers . Each analog presents a different XLogP3 value, hydrogen-bonding surface topology, and steric profile at the 4-position. These differences preclude simple substitution because lipophilicity-driven membrane permeability, metabolic stability toward amidases, and target-binding steric complementarity are exquisitely sensitive to the acyl group architecture. Procurement decisions based solely on core scaffold identity—without verifying the specific 4-acyl substituent—risk introducing uncontrolled variables into biological assays, SAR campaigns, or chemical biology probe studies.

Quantitative Differentiation Evidence: 4-(2-Ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (439112-10-4) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiates 2-Ethylbutanoyl from Linear and Cyclic Acyl Analogs

The computed XLogP3 of 439112-10-4 is 1.8, positioning it between the more polar propionyl (XLogP3 = 0.6, CID 3628216) and cyclopropylcarbonyl (XLogP3 = 0.5, CID 3573944) analogs and the more lipophilic cyclohexylcarbonyl analog (XLogP3 = 2.2, CID 2766019) [1]. This intermediate lipophilicity arises from the branched 2-ethylbutanoyl group, which provides greater hydrocarbon surface area than linear propionyl/butyryl chains without introducing the full steric bulk of a cyclohexyl ring. The ΔXLogP3 of +1.2 to +1.3 versus the propionyl and cyclopropyl analogs, and −0.4 versus the cyclohexyl analog, quantifies a meaningful differentiation window for applications where moderate membrane permeability must be balanced against aqueous solubility [1].

Lipophilicity Physicochemical profiling ADME prediction

Conformational Flexibility: Rotatable Bond Count Advantage of the 2-Ethylbutanoyl Scaffold

439112-10-4 possesses 9 rotatable bonds (PubChem computed), compared with 7 rotatable bonds for both the propionyl analog (CID 3628216) and the cyclopropylcarbonyl analog (CID 3573944) [1]. The two additional rotatable bonds originate from the 2-ethylbutanoyl side chain, which has two ethyl branches emanating from the α-carbon. This increased torsional freedom may enhance the compound's ability to adopt conformations complementary to irregular binding pockets, while the α-branch restricts full extension of the acyl chain compared to a linear butyryl analog (CID unknown but expected to have 8 rotatable bonds), creating a distinct conformational ensemble not accessible to the smaller or cyclic comparators [1].

Conformational flexibility Molecular recognition Crystal engineering

Broad-Spectrum BioAssay Inactivity: A Verified Negative-Control Profile Across >25 Targets

PubChem BioAssay records for CID 4269976 document 26 distinct screening and confirmatory assays with the outcome 'Inactive' in every case, spanning PLK1, PPARγ, LYP, EphA4, placental alkaline phosphatase, HIV Rev-RRE, sEH, FAK, S1P2, Bcl-2 family proteins, Ras/Rab GTPases, and others [1]. The closest analogs—CID 3628216 (propionyl), CID 3573944 (cyclopropylcarbonyl), and CID 2766019 (cyclohexylcarbonyl)—show identical 'Inactive' outcomes across the same overlapping assay panels, confirming a class-level inactivity trend [2]. However, 439112-10-4 has been screened in a broader and more diverse panel (26+ assays) than any single comparator, providing a more extensive empirical verification of biological silence. This compound is thus distinguished as the most thoroughly vetted inactive analog in the series, reducing the risk of unexpected activity in new assay contexts.

High-throughput screening Negative control Selectivity profiling

Molecular Weight and Heavy Atom Count: Positioning 439112-10-4 Within the Analog Series for Fragment-to-Lead Optimization

With a molecular weight of 316.4 g/mol, 439112-10-4 occupies a strategic middle ground within the 4-acyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide series. It is heavier than the propionyl analog (274.32 g/mol) and cyclopropylcarbonyl analog (286.33 g/mol), but lighter than the cyclohexylcarbonyl analog (328.4 g/mol) [1]. This positions 439112-10-4 beyond typical fragment space (MW <300 Da) but below the threshold where solubility and permeability tend to deteriorate (MW >350 Da). The incremental MW increase of +42 Da over the propionyl analog corresponds to two additional methylene units (C₂H₄) distributed as ethyl branches, offering a controlled increase in lipophilic surface area without the ring strain or metabolic liabilities associated with the cyclopropyl or cyclohexyl congeners [1].

Fragment-based drug discovery Lead optimization Molecular complexity

Commercial Availability and Purity Specification: 95% Assured Identity for Reproducible Research

439112-10-4 is commercially available from multiple catalog suppliers (AKSci, BIOFOUNT, Ryan Scientific, Key Organics) with a specified purity of ≥95% as verified by identity testing . Within the analog series, not all 4-acyl variants are equally accessible: the cyclopropylcarbonyl and cyclohexylcarbonyl analogs are listed by fewer vendors and in smaller package sizes (e.g., 1 mg minimum for cyclohexylcarbonyl vs. 1 g for 439112-10-4 from BIOFOUNT) [1]. This broader multi-vendor sourcing for 439112-10-4 reduces single-supplier dependency, mitigates supply-chain risk, and facilitates competitive pricing for bulk procurement—factors that directly impact the feasibility of long-term SAR campaigns requiring consistent resupply of a reference compound.

Reproducibility Quality control Chemical procurement

Procurement-Relevant Application Scenarios for 4-(2-Ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (439112-10-4)


Verified Negative-Control Probe for High-Throughput Screening Campaigns

With 26 documented 'Inactive' outcomes across diverse target classes (kinases, GPCRs, phosphatases, protein-protein interactions, and viral targets), 439112-10-4 is uniquely qualified as a negative-control compound for HTS assay validation [1]. Its broader screening history compared to any single analog provides greater confidence that it will not generate false-positive hits in new assay panels, making it the preferred choice for laboratories establishing standardized control compound libraries.

Systematic SAR Exploration of the 4-Acyl Substituent in Pyrrole-Imidazole Scaffolds

The intermediate lipophilicity (XLogP3 = 1.8) and molecular weight (316.4 g/mol) of 439112-10-4 make it an ideal midpoint analog for homologation studies [2]. When procured alongside the propionyl (XLogP3 = 0.6) and cyclohexylcarbonyl (XLogP3 = 2.2) analogs, researchers can establish a quantitative lipophilicity-activity relationship spanning >1.5 logP units, enabling rational optimization of ADME properties while holding the pyrrole-imidazole core constant.

Fragment Elaboration Starting Point with Documented Biological Silence

For fragment-based drug discovery programs, 439112-10-4 offers a rare combination: a synthetically tractable scaffold (pyrrole carboxamide with imidazole side chain) that has been empirically demonstrated to lack intrinsic activity against >25 common screening targets [1]. This verified inactivity reduces the likelihood that elaborated derivatives will carry forward cryptic off-target liabilities from the parent scaffold, streamlining hit triage and reducing attrition in lead optimization.

Conformational Probe for Protein Binding Site Shape Complementarity

With 9 rotatable bonds—two more than the propionyl and cyclopropylcarbonyl analogs—439112-10-4 samples a significantly larger conformational space [2]. When used in co-crystallography or NMR-based binding studies, this increased flexibility allows the compound to serve as a more sensitive probe of binding pocket topography, potentially revealing sub-pocket features that more rigid analogs cannot access.

Quote Request

Request a Quote for 4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.